Tert-butyldimethylsilyl trifluoromethanesulfonate
Overview
Description
Tert-butyldimethylsilyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H15F3O3SSi. It is widely used in organic synthesis as a highly reactive silylating agent. This compound is particularly valuable for introducing the tert-butyldimethylsilyl group into various substrates, which can protect functional groups during chemical reactions .
Mechanism of Action
CF3SO3Si(CH3)2C(CH3)3CF_3SO_3Si(CH_3)_2C(CH_3)_3CF3SO3Si(CH3)2C(CH3)3
. This compound plays a significant role in various chemical reactions due to its unique properties and reactivity .Target of Action
The primary target of Tert-Butyldimethylsilyl Trifluoromethanesulfonate is the reactive groups in organic compounds, particularly hydroxyl groups. The compound acts as a silylating agent, which means it introduces a silyl group (a silicon atom bonded to hydrocarbon groups) into a molecule .
Mode of Action
This compound interacts with its targets by introducing a bulky tert-butyl dimethylsilyl group onto a molecule. This process is known as silylation. The introduction of the silyl group can significantly alter the reactivity of the molecule, enabling it to undergo further chemical reactions .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the Cope rearrangement and the Morita-Baylis-Hillman reaction. In the Cope rearrangement, it facilitates the transformation of a cis-bis(alkenyl)oxirane to a 2-CF3-4,5-dihydrooxepin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl group, reducing the efficacy of the compound. Therefore, it is typically used under anhydrous conditions . The compound is also sensitive to temperature and is usually stored at low temperatures (2-8°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyldimethylsilyl trifluoromethanesulfonate can be synthesized by reacting tert-butyldimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Silylation: Typically involves the use of this compound in the presence of a base such as imidazole or pyridine.
Substitution: Requires nucleophiles such as alkoxides or amines under mild conditions.
Major Products Formed
Scientific Research Applications
Tert-butyldimethylsilyl trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a silylating agent to protect functional groups during multi-step organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl trifluoromethanesulfonate
- Triisopropylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
Uniqueness
Tert-butyldimethylsilyl trifluoromethanesulfonate is unique due to its ability to introduce a bulky tert-butyldimethylsilyl group, which provides steric protection to functional groups. This makes it particularly useful in reactions where other silylating agents may fail to provide adequate protection .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLIXJBWWFGEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220034 | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-34-0 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69739-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyldimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE45S257MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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